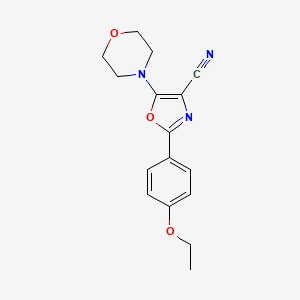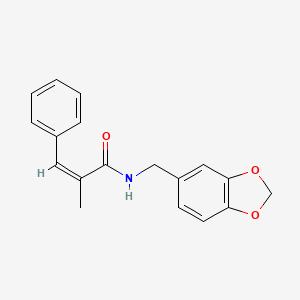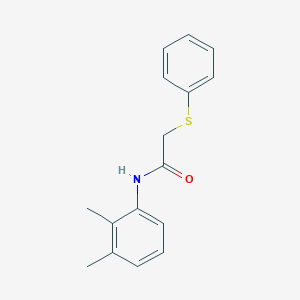![molecular formula C20H19NO4 B5762394 methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)
methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate, also known as DPI, is a synthetic compound that has been studied extensively for its potential use in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cellular signaling pathways.
Aplicaciones Científicas De Investigación
Methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit PKC activity in a dose-dependent manner, leading to changes in cell signaling pathways and downstream effects on cellular processes such as proliferation, differentiation, and apoptosis. methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has also been used to study the role of PKC in the regulation of ion channels, neurotransmitter release, and synaptic plasticity.
Mecanismo De Acción
Methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate is a potent inhibitor of PKC, which is a family of enzymes that play a crucial role in cellular signaling pathways. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and it phosphorylates a wide range of substrates to regulate various cellular processes. methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate inhibits PKC activity by binding to the enzyme's ATP-binding site, preventing the phosphorylation of downstream substrates.
Biochemical and Physiological Effects:
methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has been shown to have a wide range of biochemical and physiological effects, depending on the specific cellular context in which it is used. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting that it may have potential as an anti-cancer agent. methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has also been shown to modulate neurotransmitter release and synaptic plasticity, suggesting that it may have potential as a tool for studying the role of PKC in the regulation of these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has several advantages as a tool for studying PKC signaling pathways. It is a potent and selective inhibitor of PKC, which makes it a useful tool for studying the specific functions of this enzyme in various cellular processes. It is also relatively easy to synthesize and has a long shelf life, which makes it a cost-effective tool for scientific research. However, methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate also has several limitations. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, its potency as an inhibitor of PKC can vary depending on the specific isoform of PKC being studied.
Direcciones Futuras
There are several future directions for research on methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate and its potential applications. One area of research is the development of more potent and selective inhibitors of PKC, which could be used to study the specific functions of individual PKC isoforms in various cellular processes. Another area of research is the development of methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate analogs with improved pharmacokinetic properties, which could be used as potential anti-cancer agents or for the treatment of other diseases. Finally, further research is needed to better understand the specific molecular mechanisms underlying the effects of methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate on PKC signaling pathways and downstream cellular processes.
Métodos De Síntesis
Methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylphenol with ethyl bromoacetate to form ethyl 3,5-dimethylphenylacetate. This compound is then treated with hydrazine hydrate to yield 3,5-dimethylphenylhydrazine, which is subsequently reacted with 1-(2-bromoacetyl)indole-3-carboxylic acid to form methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate.
Propiedades
IUPAC Name |
methyl 1-[2-(3,5-dimethylphenoxy)acetyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-8-14(2)10-15(9-13)25-12-19(22)21-11-17(20(23)24-3)16-6-4-5-7-18(16)21/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQRURCDMYLRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)


![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)


![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)



![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)

![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)